molecular formula C4H6N2O2 B1347042 2-Pyrrolidinone, 1-nitroso- CAS No. 54634-49-0

2-Pyrrolidinone, 1-nitroso-

Cat. No. B1347042
CAS RN: 54634-49-0
M. Wt: 114.1 g/mol
InChI Key: KLZYCEYOOVIITI-UHFFFAOYSA-N
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Description

“2-Pyrrolidinone, 1-nitroso-” is a chemical compound with the molecular formula C4H6N2O2 . It is an analyte in the study of capillary electrophoresis and also a nitrosamide precursor present in tobacco and food .


Molecular Structure Analysis

The molecular structure of “2-Pyrrolidinone, 1-nitroso-” consists of a five-membered lactam ring with a nitroso group attached . The average mass of the molecule is 114.103 Da and the monoisotopic mass is 114.042931 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Pyrrolidinone, 1-nitroso-” are not detailed in the literature, pyrrolidinone derivatives are known to be involved in various chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

“2-Pyrrolidinone, 1-nitroso-” has a density of 1.5±0.1 g/cm3, a boiling point of 165.9±23.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . It has a polar surface area of 50 Å2 and a molar volume of 78.1±7.0 cm3 .

Safety And Hazards

“2-Pyrrolidinone, 1-nitroso-” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It is recommended to use personal protective equipment and to avoid contact with skin and eyes .

Future Directions

While specific future directions for “2-Pyrrolidinone, 1-nitroso-” are not detailed in the literature, the pyrrolidinone scaffold is of great interest in drug discovery due to its versatility . This suggests potential future research in the development of novel biologically active compounds using “2-Pyrrolidinone, 1-nitroso-” as a precursor.

properties

IUPAC Name

1-nitrosopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-4-2-1-3-6(4)5-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYCEYOOVIITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203068
Record name 2-Pyrrolidinone, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinone, 1-nitroso-

CAS RN

54634-49-0
Record name 1-Nitroso-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54634-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitroso-2-pyrrolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054634490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROSO-2-PYRROLIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CRF6TS9J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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